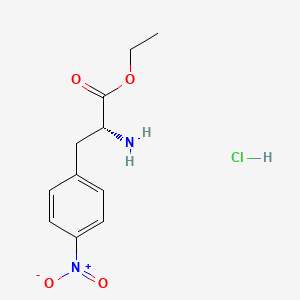

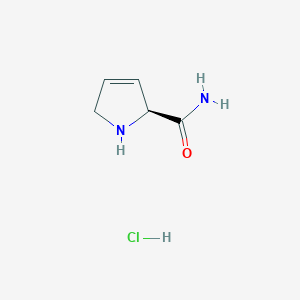

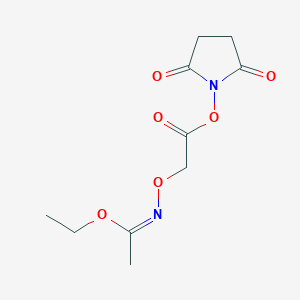

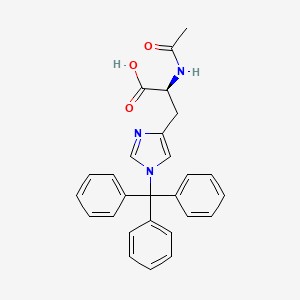

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid, also known as S-ATP, is a novel compound that has been developed as a potential therapeutic agent for a variety of diseases. This compound is a derivative of the natural product, ATP, and has been shown to have unique pharmacological and biochemical properties. S-ATP is a small molecule that can be easily synthesized and has a wide range of potential applications in biochemistry, physiology, and pharmaceutical research.

Aplicaciones Científicas De Investigación

Synthesis and Transformation of Imidazole Derivatives

A study by Jasiński et al. (2008) discussed the preparation of optically active 1H-imidazole derivatives, highlighting their potential in generating chiral units for further chemical transformations. Selected examples demonstrated the conversion of these derivatives into dihydro-1H-imidazole-2-thione derivatives and bis(imidazolyl)propanoates, showcasing the versatility of imidazole compounds in synthetic organic chemistry Jasiński, M., Mlostoń, G., Linden, A., & Heimgartner, H. (2008). Helvetica Chimica Acta, 91, 1916-1933.

Corrosion Inhibition

Srivastava et al. (2017) synthesized amino acid-based imidazolium zwitterions, demonstrating their effectiveness as corrosion inhibitors for mild steel. The study underscores the use of imidazole derivatives in the development of novel, green corrosion inhibitors, with one of the synthesized inhibitors showing an inhibition efficiency of 96.08% Srivastava, V., Haque, J., Verma, C., Singh, P., Lgaz, H., Salghi, R., & Quraishi, M. (2017). Journal of Molecular Liquids, 244, 340-352.

Antimicrobial and Anticancer Applications

Research on pyrazole-imidazole-triazole hybrids by Punia et al. (2021) presented the synthesis and evaluation of these compounds for antimicrobial activity. One compound demonstrated notable potency against A. niger, surpassing the reference drug Fluconazole, indicating the potential of imidazole derivatives in antimicrobial drug development Punia, S., Verma, V., Kumar, D., Kumar, A., & Deswal, L. (2021). Journal of Molecular Structure, 1223, 129216.

Radiochemistry for Imaging Applications

Makris et al. (2012) explored the synthesis of Rhenium(I) and Technetium(I) tricarbonyl complexes with imidazole-based ligands for potential use in targeted 99mTc radiopharmaceuticals. The study highlights the application of imidazole derivatives in the development of diagnostic agents in nuclear medicine Makris, G., Karagiorgou, O., Papagiannopoulou, D., Panagiotopoulou, A., Raptopoulou, C., Terzis, A., Psycharis, V., Pelecanou, M., Pirmettis, I., & Papadopoulos, M. (2012). European Journal of Inorganic Chemistry, 2012, 3132-3139.

Enzymatic Transformations

A study on the synthesis of imidazol-2-yl amino acids using cells from alkane-oxidizing bacteria by Mikolasch et al. (2003) demonstrates the biotechnological potential of imidazole derivatives. The research indicates how microbial oxidation can be employed to produce imidazol-2-yl amino acids, useful in pharmaceutical applications Mikolasch, A., Hammer, E., & Schauer, F. (2003). Applied and Environmental Microbiology, 69, 1670-1679.

Propiedades

IUPAC Name |

(2S)-2-acetamido-3-(1-tritylimidazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O3/c1-20(31)29-25(26(32)33)17-24-18-30(19-28-24)27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18-19,25H,17H2,1H3,(H,29,31)(H,32,33)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOVFDBMJIPSLM-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40718455 |

Source

|

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Acetamido-3-(1-trityl-1H-imidazol-4-yl)propanoic acid | |

CAS RN |

183498-47-7 |

Source

|

| Record name | N-Acetyl-1-(triphenylmethyl)-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40718455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.